molecular formula C12H15N B1393000 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline] CAS No. 850875-62-6

2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]

Cat. No.: B1393000
CAS No.: 850875-62-6
M. Wt: 173.25 g/mol
InChI Key: SGMNNJVCACUQMU-UHFFFAOYSA-N
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Description

2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] is a chemical compound with the molecular formula C₁₂H₁₅N and a molecular weight of 173.12 g/mol . This compound is characterized by a spirocyclic structure, where a cyclobutane ring is fused to an isoquinoline moiety. The unique spiro arrangement imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isoquinoline derivatives with cyclobutane-containing reagents. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’-dihydro-1’H-spiro[cyclobutane-1,4’-isoquinoline] is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclobutane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-2-5-11-10(4-1)8-13-9-12(11)6-3-7-12/h1-2,4-5,13H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGMNNJVCACUQMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679480
Record name 2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850875-62-6
Record name 2',3'-Dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
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2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
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2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
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2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
Reactant of Route 5
2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]
Reactant of Route 6
2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-isoquinoline]

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